molecular formula C10H11ClO3 B8803716 4-(3-chloropropoxy)benzoic Acid

4-(3-chloropropoxy)benzoic Acid

Cat. No. B8803716
M. Wt: 214.64 g/mol
InChI Key: KSMVTYHRIQLEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloropropoxy)benzoic Acid is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

4-(3-chloropropoxy)benzoic acid

InChI

InChI=1S/C10H11ClO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H,12,13)

InChI Key

KSMVTYHRIQLEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-(3-chloropropoxy)benzoate ax13 (3 g, 13 mmol, 1 eq) in ethanol (30 ml) is added 2.5 M aqueous sodium hydroxide (10 ml, 25 mmol, 2 eq). The mixture is refluxed for 1 hour, concentrated under vacuum, acidified with 2 M aqueous hydrochloric acid to pH 1 and extracted with ethyl acetate (3×50 ml). The combined organic layers are evaporated to give 2.75 g of 4-(3-chloropropoxy)benzoic acid ax51.
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0 (± 1) mol
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10 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (50%, 8.0 g, 164 mmol) in dimethylformamide (200 ml) was added p-hydroxybenzoic acid (10.0 g, 82 mmol) portionwise. The mixture was stirred at room temperature for two hours, treated with 1-chloro-3-bromopropane (16 ml, 164 mmol) and allowed to stir at room temperature for 48 hours. The mixture was quenched with methanol, acidified with concentrated hydrochloric acid and filtered through Celite. The filtrate was diluted with diethyl ether (500 ml), washed with water (3×200 ml) and dried over Na2SO4. The ether solution was concentrated to give 4-chloropropoxybenzoic acid (1.1 g, 6% yield) as an off-white solid, mp 136°-138° C. 1H NMR (DMSO): δ 12.00 (s, 1H), 7.88 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 4.24 (t, J=5.0 Hz, 2H), 3.54 (t, J=5.1 Hz, 2H), 2.23 (m, 2H).
Quantity
8 g
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200 mL
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10 g
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16 mL
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